molecular formula C14H16BF2NO3 B13462591 3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester

Cat. No.: B13462591
M. Wt: 295.09 g/mol
InChI Key: AJBQYKMLKOPVPK-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a difluoro-oxoindoline core. The boronic ester functionality is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3,3-difluoro-2-oxoindoline using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester is unique due to the presence of the difluoro-oxoindoline core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .

Properties

Molecular Formula

C14H16BF2NO3

Molecular Weight

295.09 g/mol

IUPAC Name

3,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one

InChI

InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19)

InChI Key

AJBQYKMLKOPVPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(F)F

Origin of Product

United States

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